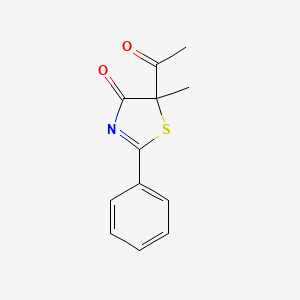
5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea or thioamides.
Industrial Production Methods
Industrial production methods may involve optimized versions of laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and specific solvents might be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one can be used as a building block for synthesizing more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of thiazole compounds are often explored for their therapeutic potential in treating various diseases.
Industry
In the industry, thiazole derivatives can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
Benzothiazole: A similar compound with a benzene ring fused to the thiazole ring.
Thiazolidine: A saturated derivative of thiazole.
Uniqueness
5-Acetyl-5-methyl-2-phenyl-1,3-thiazol-4(5h)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
40994-88-5 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
5-acetyl-5-methyl-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)12(2)11(15)13-10(16-12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
MIIHWXZPOUSCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)N=C(S1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
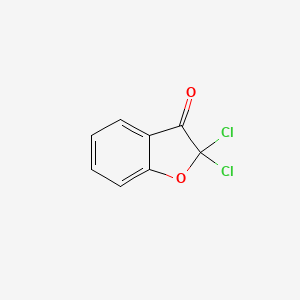

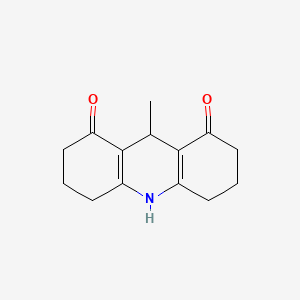
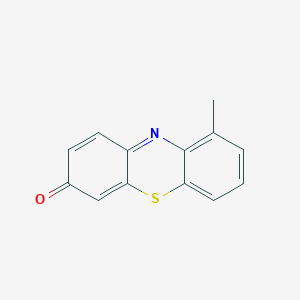
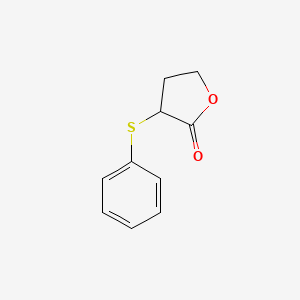

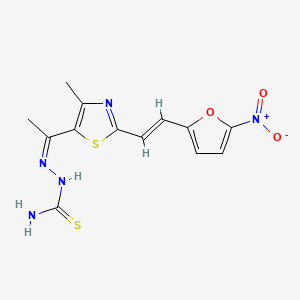
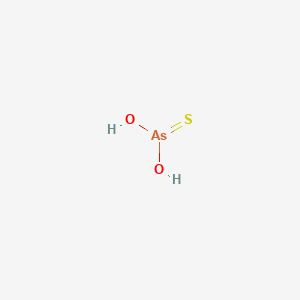
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
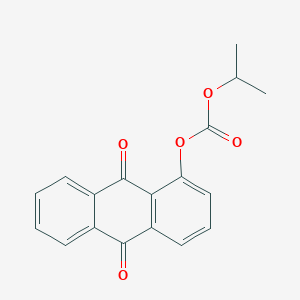
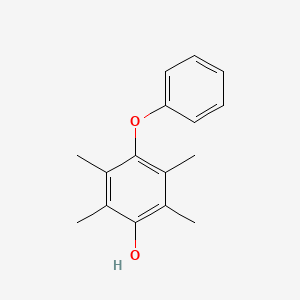
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
